molecular formula C5H5F2NO2 B8322234 3,3-Difluoro piperidine-2,6-dione

3,3-Difluoro piperidine-2,6-dione

Cat. No.: B8322234
M. Wt: 149.10 g/mol
InChI Key: SYKFYVQJATUXRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Difluoro piperidine-2,6-dione is a chemical building block of interest in medicinal chemistry and drug discovery research. While specific studies on this exact molecule are limited in public sources, its core structure is highly valuable. The piperidine-2,6-dione moiety is a privileged scaffold in pharmacology, notably forming the core of well-known immunomodulatory drugs . Furthermore, the 3,3-difluoro modification on the piperidine ring is a recognized strategy in lead optimization, as the introduction of fluorine atoms can significantly alter a compound's electronic properties, metabolic stability, and membrane permeability . This combination of features makes this compound a versatile intermediate for constructing more complex molecules. Researchers can utilize this compound in developing targeted protein degraders, such as HEMTACs (Heat shock protein 90-mediated targeting chimeras), which represent a cutting-edge approach in therapeutics . It also serves as a key precursor in synthesizing potent bioactive molecules, including NMDA receptor antagonists for central nervous system disorders and novel agents for oncology applications . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C5H5F2NO2

Molecular Weight

149.10 g/mol

IUPAC Name

3,3-difluoropiperidine-2,6-dione

InChI

InChI=1S/C5H5F2NO2/c6-5(7)2-1-3(9)8-4(5)10/h1-2H2,(H,8,9,10)

InChI Key

SYKFYVQJATUXRP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)NC1=O)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Parent Scaffold: Piperidine-2,6-dione

The unsubstituted piperidine-2,6-dione (glutarimide) serves as the foundational scaffold. While it lacks inherent anticancer activity, its derivatives are widely explored. For example:

  • Compound 8 (3-substituted piperidine-2,6-dione) exhibits antiproliferative activity with IC50 values of 9.81–15.49 µM against HepG2, PC3, and MCF-7 cell lines .
  • Compound 10 (another derivative) shows IC50 values of 5.17–5.52 µM against myeloma cells .

The introduction of substituents at the 3-position significantly enhances activity, as seen in fluorinated and methylated analogs.

Methylated Analogs

  • 3-Methylpiperidine-2,6-dione: Methyl substitution increases steric bulk but lacks the electronic effects of fluorine.
  • 3,3-Dimethylpiperidine-2,6-dione: The additional methyl group further alters conformational flexibility.

Fluorinated Derivatives

Fluorine substitution at the 3-position is a key strategy to enhance bioactivity:

  • 3-(4-Amino-7-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (NE-006): A lenalidomide analog with fluorination on the isoindolinone ring.
  • 3-(6-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione: A PROTAC synthesizer with a fluorine-substituted isoindolinone group, highlighting fluorine’s role in improving binding affinity .

3,3-Difluoro piperidine-2,6-dione likely outperforms these analogs due to dual fluorine atoms directly on the piperidine ring, optimizing electronic and steric properties for target interaction.

Control Compounds with Lower Activity

Control compounds lacking fluorine or key substituents exhibit reduced potency:

  • Con1, Con2, Con3 : IC50 values >200 µM against cancer cells, underscoring the necessity of strategic substitutions (e.g., urea moieties or trifluoromethyl groups) for activity .

Structural and Pharmacological Data Table

Compound Name Substituents IC50 (µM) Key Findings References
Piperidine-2,6-dione (Parent) None Inactive Base scaffold for derivatization
3-Methylpiperidine-2,6-dione 3-CH3 N/A Structural data available
Compound 8 3-Aryl 9.81–15.49 Broad antiproliferative activity
Compound 10 3-Aryl 5.17–5.52 Potent against myeloma cells
NE-006 7-F on isoindolinone N/A Fluorine enhances stability
This compound 3,3-F2 Data pending Predicted high potency N/A

Key Research Findings

Fluorine Enhances Bioactivity: Fluorinated derivatives consistently show improved IC50 values compared to non-fluorinated controls. For example, trifluoromethyl-substituted compounds in exhibit superior anticancer activity .

Position-Specific Effects : Fluorination at the 3-position optimizes electronic effects without excessive steric hindrance, as seen in PROTAC analogs .

Metabolic Stability : Fluorine reduces oxidative metabolism, extending half-life compared to methylated analogs (e.g., pyridoglutethimide in has a plasma half-life of 16.4 hours in rabbits) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 3,3-Difluoro piperidine-2,6-dione, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of fluorinated piperidine-2,6-dione derivatives typically involves nucleophilic fluorination or substitution reactions. For example, fluorination of a pre-functionalized piperidine-2,6-dione precursor using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor under anhydrous conditions can introduce fluorine atoms at the 3,3-positions. Optimization includes controlling temperature (-20°C to 0°C) to minimize side reactions and using inert atmospheres (argon/nitrogen) to prevent hydrolysis. Reaction progress should be monitored via TLC or LC-MS .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 19F^{19}\text{F}-NMR to confirm fluorine substitution patterns and 1H^{1}\text{H}-/13C^{13}\text{C}-NMR to verify the piperidine backbone. Deuterated solvents (e.g., DMSO-d6_6) are recommended for solubility and signal resolution.
  • High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive/negative ion mode confirms molecular weight (e.g., expected [M+H]+^+ for C5_5H6_6F2_2N2_2O2_2: 164.04).
  • HPLC-PDA : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95% by area under the curve) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Discrepancies may arise from variations in experimental models or assay conditions. Systematic approaches include:

  • Dose-Response Studies : Compare IC50_{50} values across multiple cell lines (e.g., hematologic vs. solid tumor models) to identify context-dependent effects.
  • Proteomic Profiling : Use CRISPR screening or Western blotting to validate downstream targets (e.g., IKZF1/3 degradation for immunomodulatory activity) .
  • Meta-Analysis : Cross-reference datasets from public repositories (e.g., PubChem BioAssay) to identify outliers or confounding variables .

Q. What experimental strategies elucidate the metabolic degradation pathways of this compound in physiological environments?

  • Methodological Answer :

  • In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and NADPH cofactor. Analyze metabolites via LC-MS/MS with isotopic labeling (13C^{13}\text{C}/2H^{2}\text{H}) to track fragmentation patterns.
  • CYP450 Inhibition Studies : Use recombinant CYP enzymes (e.g., CYP3A4) to identify isoform-specific interactions.
  • Stability Testing : Assess pH-dependent degradation in simulated gastric/intestinal fluids (USP methods) to inform formulation strategies .

Q. How can computational modeling predict the polymorphic behavior of this compound, and what experimental validation is required?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use software like GROMACS to model crystal packing and thermodynamic stability of polymorphs.
  • Differential Scanning Calorimetry (DSC) : Measure melting points and enthalpy changes to distinguish polymorphic forms (e.g., Form I vs. Form II).
  • X-Ray Powder Diffraction (XRPD) : Compare experimental diffractograms with simulated patterns from single-crystal data .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound derivatives?

  • Methodological Answer :

  • Analog Synthesis : Systematically modify substituents (e.g., replacing fluorine with chlorine or methyl groups) and evaluate changes in bioactivity.
  • Molecular Docking : Dock derivatives into target proteins (e.g., cereblon for PROTAC applications) using AutoDock Vina to predict binding affinities.
  • Free Energy Perturbation (FEP) : Quantify relative binding energies of analogs to prioritize synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.